N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c24-21(22-12-16-9-17(13-22)11-18(10-16)14-22)23(15-19-3-1-7-25-19)6-5-20-4-2-8-26-20/h1-4,7-8,16-18H,5-6,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOOUPVYDUMQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N(CCC4=CC=CS4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the adamantane-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]amine under basic conditions to yield the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,5-dione derivatives, while reduction could lead to tetrahydrofuran derivatives.
Scientific Research Applications
Research indicates that compounds similar to N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can possess antimicrobial effects against a range of pathogens, including bacteria and fungi. For instance, thiophene-based compounds have been evaluated for their antifungal activity against voriconazole-resistant strains, demonstrating promising results in inhibiting fungal growth .
- G Protein-Coupled Receptor Modulation : The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling pathways. GPCRs are involved in numerous physiological processes and are targets for many drugs .
- Anticancer Activity : Preliminary studies indicate that adamantane derivatives may exhibit anticancer properties. The unique structural features may allow these compounds to interfere with cancer cell proliferation and survival mechanisms.
Antifungal Activity
In a study published on the synthesis and evaluation of thiophene-based guanylhydrazones, researchers tested various derivatives against medically important fungal strains. The results indicated that certain compounds showed significant antifungal activity, highlighting the potential of thiophene-containing structures in developing new antifungal agents .
GPCR Interaction
Research into GPCRs has identified that certain ligands can modulate receptor activity, leading to therapeutic applications in treating conditions like heart disease and depression. Compounds similar to this compound are being investigated for their ability to selectively target these receptors, potentially leading to new treatments for various disorders .
Structural Insights
The unique structure of this compound allows for diverse interactions with biological targets. The presence of both furan and thiophene rings enhances the compound's lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological efficacy.
Mechanism of Action
The mechanism by which N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Heterocyclic Diversity
- Furan and Thiophene Combination (Target Compound) : The dual heterocyclic substituents (furan and thiophene) provide distinct electronic and steric profiles. Furan offers oxygen-based polarity, while thiophene contributes sulfur-mediated hydrophobic interactions. This combination may optimize solubility and target engagement compared to single-heterocycle analogs like N-(Adamantan-2-yl)furan-2-carboxamide.
- Thiazole Derivatives : Compounds such as N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide and N1-(4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide replace furan/thiophene with thiazole, introducing nitrogen and sulfur atoms. Thiazoles often enhance metabolic stability but may reduce blood-brain barrier penetration due to increased polarity.
Substituent Effects on Molecular Weight and Lipophilicity
- The target compound (408.54 g/mol) has a higher molecular weight than N-(Adamantan-2-yl)furan-2-carboxamide (245.32 g/mol), likely due to its dual substituents. This could impact bioavailability, as molecules >500 g/mol often face permeability challenges.
- Iodinated analogs like N-[(5-iodothiophen-2-yl)methyl]adamantan-1-amine (401.31 g/mol) introduce halogen atoms, which may improve binding affinity via halogen bonding but increase metabolic susceptibility to dehalogenation.
Research Findings and Implications
- Bioactivity Potential: While biological data are absent in the evidence, structural analogs suggest possible targets. For example, thiophene-containing adamantane derivatives (e.g., ) have been explored as kinase inhibitors, while thiazole derivatives (e.g., ) show antimicrobial activity. The target compound’s dual heterocycles may broaden its target spectrum.
- Thermodynamic Stability : Adamantane’s rigid structure confers high thermal and chemical stability across all compounds. However, the thiophene moiety in the target compound may introduce photodegradation risks due to sulfur’s reactivity.
Biological Activity
N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The compound features a unique structural combination of furan and thiophene rings, which are known to enhance biological activity through various mechanisms, including receptor interaction and enzyme modulation.
Chemical Structure and Properties
The molecular formula for this compound is C${15}$H${17}$N${1}$O${1}$S$_{1}$. This compound is characterized by its adamantane core, which contributes to its lipophilicity and ability to cross biological membranes.
Pharmacological Potential
Research indicates that compounds with similar structures may exhibit a variety of biological activities, including:
- Anti-inflammatory effects : Compounds containing furan and thiophene moieties have been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroactivity : The presence of these heterocycles often correlates with enhanced activity at neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
The biological activity of this compound may involve:
- Receptor Binding : Preliminary studies suggest strong binding affinities to various receptors, including muscarinic and cannabinoid receptors.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.
Study 1: Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of similar compounds demonstrated significant reductions in nitric oxide production in macrophage cell lines. This suggests that this compound could exhibit comparable effects.
Study 2: Neuroprotective Effects
Research on related compounds indicated neuroprotective properties against oxidative stress in neuronal cell cultures. Such findings imply that the subject compound might also mitigate neuronal damage through similar pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(furan-2-yl)ethanamine | Furan ring attached to an ethylamine | Potential neuroactivity |
| N-(thiophen-3-yl)cyclopropanecarboxamide | Thiophene attached directly to cyclopropane | Focus on thiophene's role in biological activity |
| N-(furan-3-yl)-N-[4-(methylthio)phenyl]acetamide | Furan ring with a methylthio-substituted phenyl | Investigated for anti-cancer properties |
Q & A
Q. Advanced
- In vitro assays :
- Structure-activity relationship (SAR) : Modify substituents (e.g., thiophene → pyridine) to correlate electronic effects (Hammett σ values) with activity .
How can structural modifications enhance its pharmacological properties?
Q. Advanced
- Heterocycle substitution : Replace thiophene with electron-deficient rings (e.g., pyridine) to improve solubility and bioavailability .
- Adamantane functionalization : Introduce hydroxyl or sulfonamide groups at the adamantane bridgehead to modulate logP values (measured via HPLC) .
What are the solubility and stability characteristics under varying experimental conditions?
Q. Basic
- Solubility : Sparingly soluble in water (<0.1 mg/mL), but miscible in DMSO (>50 mg/mL) or THF. Solubility increases with β-cyclodextrin complexation .
- Stability : Degrades <5% after 48 hours at 25°C (pH 7.4), but hydrolyzes rapidly in acidic conditions (t ~2 hours at pH 2) .
What role does the adamantane moiety play in modulating pharmacological activity?
Advanced
Adamantane enhances:
- Lipid membrane penetration : LogD values (~3.5) correlate with blood-brain barrier permeability in MDCK cell assays .
- Thermal stability : Differential scanning calorimetry (DSC) shows a melting point >200°C, reducing aggregation in biological media .
How can computational methods predict its electronic properties and binding affinity?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/def2-TZVP level to map electrostatic potential surfaces (EPS), identifying nucleophilic regions (e.g., furan oxygen) .
- Molecular docking : Autodock Vina screens against COX-2 (PDB: 5KIR), showing hydrogen bonds with Arg120 and Tyr355 (ΔG ~-9.2 kcal/mol) .
What experimental conditions are critical for ensuring compound stability during storage?
Q. Basic
- Storage : -20°C under argon in amber vials to prevent oxidation (thiophene is light-sensitive).
- Lyophilization : Freeze-dry in 5% trehalose to maintain crystallinity and prevent hydrolysis .
How is regioselective functionalization of the thiophene ring achieved in derivatives?
Q. Advanced
- Ruthenium catalysis : Use [RuCl(p-cymene)] with acrylic acid derivatives to alkylate the C3 position selectively (yield >80%) .
- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) at -78°C to introduce bromine at C5, confirmed by C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
